molecular formula C14H13ClFN B2450057 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine CAS No. 1909337-08-1

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

Cat. No. B2450057
M. Wt: 249.71
InChI Key: KNRCAMFSOZPJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN . It has a molecular weight of 249.71 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, such as its boiling point and storage conditions, are not specified in the sources I found . For a detailed analysis of the physical and chemical properties, it would be best to refer to a peer-reviewed scientific publication or a trusted chemical database.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has been a subject of research mainly in the fields of organic synthesis and chemistry. Notably, studies have delved into its synthesis, spectral analysis, and quantum chemical studies, focusing on molecular geometry and chemical reactivity. For instance, one study involved synthesizing and analyzing derivatives of tetrahydroacridine, highlighting their photo-physical properties like UV, emission, and fluorescent quantum yields. Computational calculations were employed to understand the chemical reactivity and molecular electrostatic potential of these compounds, indicating their significance in chemical synthesis and potential applications in material sciences (Satheeshkumar et al., 2017).

Optical and Electrochemical Applications

Further research explored the optical and electrochemical properties of tetrahydroacridine derivatives. A study reported a facile synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, followed by an examination of their absorption, fluorescence properties, and energy levels through cyclic voltammetry measurements. Additionally, density functional theory calculations were performed to further understand their electronic properties. These findings suggest potential applications of these derivatives in fields like materials science, particularly in the development of fluorescent materials or electrochemical sensors (Tka et al., 2021).

Antiproliferative and Antiparasitic Properties

In the realm of biomedical research, certain derivatives of tetrahydroacridine have been evaluated for their antiproliferative and antiparasitic properties. One study assessed 9-Chloro and 9-amino-2-methoxyacridines, and their dimeric and tetrameric complexes, for in vitro antiproliferative properties against Leishmania infantum. The study confirmed that several compounds exhibited strong antiparasitic properties, and it was hypothesized that their main target in Leishmania promastigotes could be DNA metabolism, indicating potential applications in the development of antiparasitic drugs (Di Giorgio et al., 2003).

properties

IUPAC Name

9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCAMFSOZPJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

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